Cas no 115186-37-3 (tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate)

Tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a methoxy(methyl)carbamoyl moiety that enhances reactivity in amide bond formation. The stereocenter at the 2-position ensures enantioselective applications, making it valuable for asymmetric synthesis. This compound is particularly useful in peptide chemistry and as a building block for bioactive molecules. Its well-defined structure and high purity make it a reliable intermediate for advanced chemical transformations.
tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate structure
115186-37-3 structure
Product Name:tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
CAS No:115186-37-3
MF:C12H22N2O4
MW:258.314083576202
MDL:MFCD00209555
CID:130673
PubChem ID:688298
Update Time:2025-08-05

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylicacid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (2S)-
    • Boc-L-Proline N,O-Dimethyl Hydroxamide
    • Boc-Pro-N(OMe)Me
    • tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
    • (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • 2(S)-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • AC1LELS3
    • N-(tert-Butoxycarbonyl)-L-proline N inverted exclamation marka-methoxy-N inverted exclamation mar
    • N-(tert-Butoxycarbonyl)-L-proline N′-Methoxy-N′-MethylaMide
    • N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
    • tert-butyl (2S)-2-(N-methoxy-N-methylcarbamoyl)pyrrolidinecarboxylate
    • Tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate
    • BOC-PRO-NME(OME)
    • Boc-L-Pro-N(OMe)Me
    • (S)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
    • N-(tert-butoxycarbonyl)-L-proline N'-methoxy-N'-M
    • Boc-L-prolineN,O-dimethylhydroxamide≥ 95% (HPLC)
    • N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide 98%
    • tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
    • KPVRHJIGNMLCHG-VIFPVBQESA-N
    • EN300-1590070
    • 115186-37-3
    • DTXSID70350867
    • N-methyl-N-methoxy-(Boc-proline)-amide
    • MFCD00209555
    • Boc-Pro-N(Me)OMe
    • AT35354
    • (S)-t-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
    • TERT-BUTYL (S)-2-(METHOXY(METHYL)CARBAMOYL)PYRROLIDINE-1-CARBOXYLATE
    • AKOS008864944
    • N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, 98%
    • FS-4734
    • SCHEMBL903492
    • N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide
    • tert-butyl (2S)-2-(methoxy-methylcarbamoyl)pyrrolidine-1-carboxylate
    • (S)-2-(Methoxy-methyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
    • 1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (2S)-
    • J-003260
    • (S)-2-(N-Methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)-L-proline N inverted exclamation marka-methoxy-N inverted exclamation marka-methylamide
    • DB-120670
    • DA-15234
    • 239483-01-3
    • MDL: MFCD00209555
    • Inchi: 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1
    • InChI Key: KPVRHJIGNMLCHG-VIFPVBQESA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@H]1C(N(C)OC)=O)=O

Computed Properties

  • Exact Mass: 258.15800
  • Monoisotopic Mass: 258.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.059 g/mL at 25 °C(lit.)
  • Boiling Point: 253 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.471(lit.)
  • PSA: 59.08000
  • LogP: 1.34360
  • Optical Activity: [α]22/D −38°, c = 1 in methanol
  • Solubility: Not determined

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:Store at 0 ° C

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Pricemore >>

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AB258814-1 g
N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide; .
115186-37-3
1g
€97.90 2023-04-27
abcr
AB258814-5 g
N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide; .
115186-37-3
5g
€238.70 2023-04-27
abcr
AB258814-25 g
N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide; .
115186-37-3
25g
€858.20 2023-04-27
abcr
AB258814-1g
N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide; .
115186-37-3
1g
€97.90 2025-03-19
abcr
AB258814-5g
N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-proline amide; .
115186-37-3
5g
€238.70 2025-03-19

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Production Method

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate Related Literature

Additional information on tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate

tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 115186-37-3, commonly referred to as tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a carbamoyl functional group. The stereochemistry at the second position of the pyrrolidine ring, denoted by the (2S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate as a promising candidate in drug discovery. Its structure suggests that it could serve as a lead compound for developing new therapeutic agents, particularly in the areas of central nervous system disorders and inflammation. The tert-butyl group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes, while the methoxy(methyl)carbamoyl group introduces hydrogen bonding capabilities, which are essential for interactions with target proteins.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of the stereochemically important (2S) configuration. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess during the synthesis, ensuring the production of a pure enantiomer for biological testing.

In terms of applications, tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate has shown potential as a modulator of ion channels and receptors. Preclinical studies have demonstrated its ability to inhibit certain voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. Additionally, its anti-inflammatory properties have been explored in models of arthritis and neuroinflammation, suggesting its utility in treating inflammatory diseases.

The pharmacokinetic profile of this compound has also been extensively studied. Its tert-butyl group enhances oral bioavailability, while its molecular weight and lipophilicity ensure moderate clearance rates. These properties make it an attractive candidate for further development into an orally administered drug.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate with various target proteins. Molecular docking studies have revealed that the compound interacts with key residues in the active sites of sodium channels and inflammatory mediators, providing insights into its mechanism of action.

In conclusion, tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery efforts targeting neurological and inflammatory disorders. Continued research into this compound will undoubtedly yield further insights into its therapeutic potential.

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